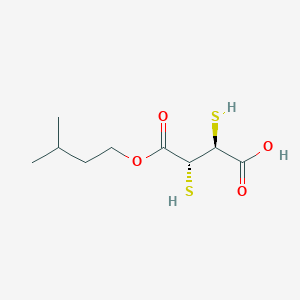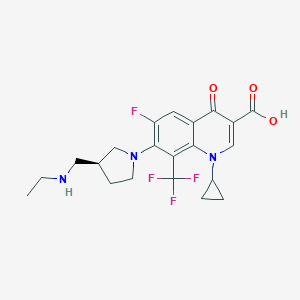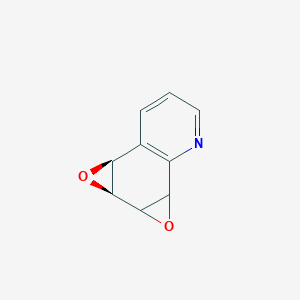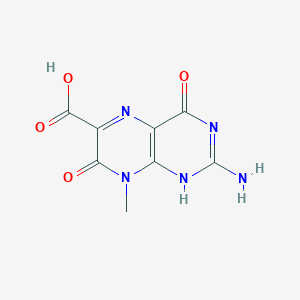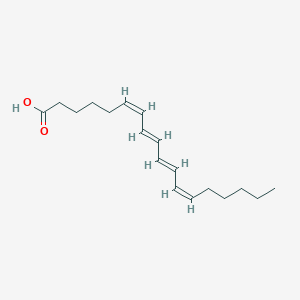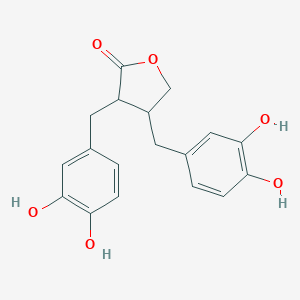
2-amino-3-methyl-4,7(3H,8H)-pteridinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-methyl-4,7(3H,8H)-pteridinedione, also known as Aminopterin, is a folic acid antagonist that has been used in scientific research for several decades. It is a potent inhibitor of dihydrofolate reductase, an enzyme that plays a crucial role in the synthesis of DNA and RNA. Aminopterin has been used in various scientific studies to investigate the mechanism of action of dihydrofolate reductase inhibitors, as well as to study the effects of folic acid deficiency on cellular processes.
Mecanismo De Acción
2-amino-3-methyl-4,7(3H,8H)-pteridinedione exerts its pharmacological effects by inhibiting dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting this enzyme, this compound prevents the synthesis of thymidylate and purines, which are essential components of DNA and RNA. This leads to the inhibition of cell division and proliferation, which is particularly relevant in cancer research.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to cause folic acid deficiency, which can lead to anemia, leukopenia, and thrombocytopenia. This compound has also been shown to have immunosuppressive effects, which can be useful in the treatment of autoimmune diseases. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-3-methyl-4,7(3H,8H)-pteridinedione has several advantages and limitations for laboratory experiments. Its potent inhibition of dihydrofolate reductase makes it a useful tool for investigating the role of this enzyme in cellular processes. However, this compound has a narrow therapeutic index, which means that it can be toxic at high doses. Additionally, this compound can cause folic acid deficiency, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 2-amino-3-methyl-4,7(3H,8H)-pteridinedione in scientific research. One potential area of research is the development of new dihydrofolate reductase inhibitors for the treatment of cancer and other diseases. Another potential area of research is the study of the effects of this compound on immune cells, which could lead to the development of new immunosuppressive therapies for autoimmune diseases. Additionally, the use of this compound in combination with other drugs could lead to the development of more effective cancer therapies.
Métodos De Síntesis
2-amino-3-methyl-4,7(3H,8H)-pteridinedione can be synthesized through several methods, including chemical synthesis and microbial fermentation. The chemical synthesis of this compound involves the condensation of 2-amino-4-hydroxypteridine and 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-pteridine-6-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Microbial fermentation involves the use of microorganisms such as Streptomyces species to produce this compound through a series of enzymatic reactions.
Aplicaciones Científicas De Investigación
2-amino-3-methyl-4,7(3H,8H)-pteridinedione has been widely used in scientific research to investigate the mechanism of action of dihydrofolate reductase inhibitors, as well as to study the effects of folic acid deficiency on cellular processes. This compound has been used in cancer research to study the effects of dihydrofolate reductase inhibitors on tumor growth and proliferation. It has also been used in the study of autoimmune diseases such as rheumatoid arthritis and psoriasis, where it has been shown to have immunosuppressive effects.
Propiedades
Fórmula molecular |
C7H7N5O2 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
2-amino-3-methyl-8H-pteridine-4,7-dione |
InChI |
InChI=1S/C7H7N5O2/c1-12-6(14)4-5(11-7(12)8)10-3(13)2-9-4/h2H,1H3,(H3,8,10,11,13) |
Clave InChI |
RFTAPWOOGAINRY-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(NC(=O)C=N2)N=C1N |
SMILES canónico |
CN1C(=O)C2=C(NC(=O)C=N2)N=C1N |
Sinónimos |
3-methyl isoxanthopterin 3-methylisoxanthopterin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)


